molecular formula C15H13ClO2 B1393885 4-(2-Phenylethoxy)benzoyl chloride CAS No. 756478-86-1

4-(2-Phenylethoxy)benzoyl chloride

Cat. No. B1393885
M. Wt: 260.71 g/mol
InChI Key: KLLLZNAMDISNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Phenylethoxy)benzoyl chloride is a chemical compound with the molecular formula C15H13ClO2 and a molecular weight of 260.72 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 4-(2-Phenylethoxy)benzoyl chloride is represented by the InChI code 1S/C15H13ClO2/c16-15(17)13-6-8-14(9-7-13)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2 . This indicates that the molecule consists of a benzoyl chloride group attached to a phenylethoxy group.

Scientific Research Applications

Electrophilic Substitution Applications

The electrophilic substitution of benzocyclobutene with benzoylation results in the production of compounds such as β-phenethyl chloride and 4-benzoylbenzocyclobutene, showcasing its utility in organic synthesis and chemical reactions involving chlorides (Lloyd & Ongley, 1965).

Polymer Synthesis

4-(2-Phenylethoxy)benzoyl chloride is used in the synthesis of specialized polyesters. For example, hexafluoroisopropoxy-containing polyesters have been synthesized using this compound, indicating its role in creating materials with unique thermal and solubility properties (Reddy et al., 1996).

Liquid Crystal and Optical Switching

This chemical plays a role in the production of materials for optical switching. The study of 4-(4′-alkyloxyphenylazo)benzoyl chlorides, which are used as intermediates for complex materials, demonstrates their liquid-crystalline properties and potential in optical applications (Jaworska et al., 2017).

Synthesis of Organic Compounds

The compound is involved in the synthesis of various organic compounds such as 2-substituted-4H-3,1-benzoxazin-4-ones, highlighting its versatility in organic chemistry (Bain & Smalley, 1968).

Creation of Prodrugs

It is used in the creation of new classes of compounds like 2-alkylidene-benzo[1,3]dioxin-4-ones, which act as prodrugs for aspirin and intermediates in synthesizing new aspirin prodrugs, indicating its pharmaceutical applications (Babin & Bennetau, 2001).

Derivatization Reagents in Chromatography

This chemical is used to create fluorescent derivatization reagents for compounds with hydroxyl and/or amino groups, essential for separation and analysis in chromatography (Tsuruta & Kohashi, 1987).

Safety And Hazards

4-(2-Phenylethoxy)benzoyl chloride is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not available in the resources.

properties

IUPAC Name

4-(2-phenylethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c16-15(17)13-6-8-14(9-7-13)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLLZNAMDISNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Phenylethoxy)benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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